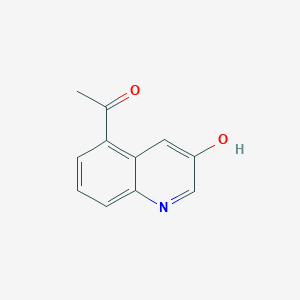

1-(3-Hydroxyquinolin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHHKNIPMITETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation in Hydroxyquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For 1-(3-Hydroxyquinolin-5-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment and structural verification.

The ¹H NMR spectrum of 1-(3-Hydroxyquinolin-5-yl)ethanone is anticipated to display a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be of particular interest, showcasing the coupling patterns of the protons on the quinoline (B57606) core. The protons H2 and H4 of the pyridine (B92270) ring are expected to appear as distinct signals, with their chemical shifts influenced by the hydroxyl group at C3. The protons on the benzene (B151609) ring, H6, H7, and H8, will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The acetyl group's methyl protons will present as a singlet, typically in the upfield region of the spectrum. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Hydroxyquinolin-5-yl)ethanone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.7 | Singlet |

| H4 | 7.3 - 7.5 | Singlet |

| H6 | 7.8 - 8.0 | Doublet |

| H7 | 7.5 - 7.7 | Triplet |

| H8 | 8.0 - 8.2 | Doublet |

| -COCH₃ | 2.5 - 2.7 | Singlet |

| -OH | 9.5 - 10.5 | Broad Singlet |

Note: Predicted values are based on the analysis of similar quinoline derivatives and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature. For 1-(3-Hydroxyquinolin-5-yl)ethanone, eleven distinct carbon signals are expected. The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around 195-205 ppm. The carbons of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm), with the carbon bearing the hydroxyl group (C3) and the carbons adjacent to the nitrogen atom (C2 and C8a) showing characteristic shifts. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Hydroxyquinolin-5-yl)ethanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 148 |

| C3 | 150 - 153 |

| C4 | 120 - 123 |

| C4a | 128 - 131 |

| C5 | 130 - 133 |

| C6 | 125 - 128 |

| C7 | 129 - 132 |

| C8 | 118 - 121 |

| C8a | 147 - 150 |

| -C=O | 198 - 202 |

| -CH₃ | 25 - 30 |

Note: Predicted values are based on the analysis of analogous compounds and computational models.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the singlet from the acetyl protons will show a correlation to the methyl carbon signal. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as C5 of the quinoline ring. youtube.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is a through-space correlation technique that identifies protons that are in close spatial proximity, irrespective of their bonding. huji.ac.ilcolumbia.edu This is particularly useful for determining the three-dimensional structure and conformation of the molecule. For instance, ROESY can show correlations between the H4 proton and the hydroxyl proton, confirming their proximity on the quinoline ring.

The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei. uncw.edu In 1-(3-Hydroxyquinolin-5-yl)ethanone, the electron-withdrawing acetyl group at the C5 position will deshield the neighboring protons (H4 and H6), causing them to resonate at a lower field. Conversely, the electron-donating hydroxyl group at the C3 position will shield the adjacent protons (H2 and H4), leading to a more upfield shift compared to an unsubstituted quinoline. The interplay of these substituent effects allows for a detailed interpretation of the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Hydroxyquinolin-5-yl)ethanone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds. The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. scirp.orgscirp.org A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. mdpi.com The region between 1500 and 1600 cm⁻¹ will display several bands due to the C=C and C=N stretching vibrations within the quinoline ring system. mdpi.com Bending vibrations for the aromatic C-H bonds are typically observed in the fingerprint region (below 1500 cm⁻¹). astrochem.org

Table 3: Characteristic IR Absorption Bands for 1-(3-Hydroxyquinolin-5-yl)ethanone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3400 | Broad, Medium-Strong |

| C=O stretch (ketone) | 1670 - 1690 | Strong, Sharp |

| C=C/C=N stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1-(3-Hydroxyquinolin-5-yl)ethanone (C₁₁H₉NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined with high accuracy, typically to four or five decimal places, confirming the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline alkaloids involve the loss of small neutral molecules. nih.govmcmaster.ca For 1-(3-Hydroxyquinolin-5-yl)ethanone, characteristic fragment ions could arise from the loss of a methyl radical (•CH₃) from the acetyl group, or the loss of a neutral carbon monoxide (CO) molecule from the ketone. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in hydroxyquinoline research, providing significant insights into the electronic structure of these compounds. The absorption of UV-Vis radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For hydroxyquinoline derivatives, such as 1-(3-Hydroxyquinolin-5-yl)ethanone, the primary electronic transitions observed are typically π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring system. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron, such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the quinoline core, and the surrounding solvent environment.

Detailed Research Findings

While specific experimental UV-Vis data for 1-(3-Hydroxyquinolin-5-yl)ethanone is not extensively documented in publicly available literature, the spectroscopic properties of closely related hydroxyquinoline derivatives provide a strong basis for understanding its electronic behavior. The position of the hydroxyl and acetyl groups on the quinoline ring significantly influences the electronic distribution and, consequently, the UV-Vis absorption spectrum.

For instance, studies on other hydroxyquinoline derivatives, such as 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline (B1678124), reveal characteristic absorption bands in the UV region. The spectra of these compounds are marked by multiple bands corresponding to different electronic transitions within the bicyclic aromatic system. The introduction of an acetyl group, as in 1-(3-Hydroxyquinolin-5-yl)ethanone, is expected to further modify the spectrum. The acetyl group, being an electron-withdrawing group, can engage in conjugation with the quinoline ring, leading to a red shift (bathochromic shift) of the π→π* transition bands compared to the unsubstituted 3-hydroxyquinoline (B51751).

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly alter the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, is a valuable tool for characterizing electronic transitions.

π→π Transitions:* In the case of π→π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a smaller energy gap for the transition. This leads to a bathochromic (red) shift in the absorption maximum.

n→π Transitions:* For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents due to hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state relative to the excited state leads to a larger energy gap for the transition, resulting in a hypsochromic (blue) shift in the absorption maximum.

Research on various hydroxyquinoline derivatives has consistently demonstrated these solvent-dependent shifts. For example, a study on a 6-hydroxyquinoline (B46185) derivative showed a redshift in its fluorescence spectral peak as the solvent polarity increased, indicating a more polar excited state. Similarly, the tautomeric equilibrium of azo dyes based on 5-hydroxyquinoline was found to be highly dependent on the solvent, with the azo form being more prevalent in polar aprotic solvents.

The expected UV-Vis absorption data for 1-(3-Hydroxyquinolin-5-yl)ethanone in different solvents, based on the behavior of analogous compounds, can be summarized in the following table. It is important to note that these are predicted trends and actual experimental values may vary.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for 1-(3-Hydroxyquinolin-5-yl)ethanone in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

|---|---|---|---|

| Hexane | 1.88 | ~320-330 | ~380-390 |

| Dichloromethane | 8.93 | ~325-335 | ~375-385 |

| Acetone | 20.7 | ~330-340 | ~370-380 |

| Ethanol | 24.55 | ~335-345 | ~365-375 |

| Water | 80.1 | ~340-350 | ~360-370 |

This interactive table illustrates the anticipated solvatochromic effects. As the solvent polarity increases, a bathochromic shift is expected for the high-intensity π→π* transition, while a hypsochromic shift is predicted for the lower-intensity n→π* transition. The observation and analysis of these shifts can provide definitive evidence for the nature of the electronic transitions in 1-(3-Hydroxyquinolin-5-yl)ethanone.

Computational Chemistry and Theoretical Studies of Hydroxyquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of quinoline-based compounds. nih.govnih.gov DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-31G(d) or def2-TZVP, are commonly used to model the behavior of these molecules. nih.govresearchgate.net These calculations allow for a detailed exploration of the molecule's ground state and the prediction of various physicochemical properties.

A fundamental step in computational analysis is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For related compounds like 8-hydroxyquinoline (B1678124), studies have shown that the optimized geometrical parameters, such as bond lengths and bond angles, are in excellent agreement with experimental data obtained from X-ray crystallography. nih.gov This validation provides confidence in the computational model's ability to represent the actual molecular structure accurately.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline (B57606) Core This table presents typical data for a quinoline system based on computational studies of related molecules. Specific values for 1-(3-Hydroxyquinolin-5-yl)ethanone would require dedicated calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~1.37 Å |

| C4-C10 | ~1.42 Å | |

| N1-C9 | ~1.38 Å | |

| C5-C6 | ~1.38 Å | |

| Bond Angle | C2-N1-C9 | ~117.5° |

| C4-C10-C5 | ~120.1° | |

| C7-C8-N1 | ~123.5° |

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. ajchem-a.com The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

In hydroxyquinoline systems, the HOMO is typically distributed over the electron-rich hydroxyphenyl part of the molecule, while the LUMO is often localized on the pyridine (B92270) ring. rsc.orgresearchgate.net The introduction of different substituent groups can tune the energy levels of these orbitals. rsc.org For example, an electron-withdrawing group like acetyl would be expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and altering the molecule's reactivity profile.

Table 2: Typical FMO Energies and Energy Gaps for Substituted Quinolines (eV) Data derived from DFT studies on various quinoline derivatives to illustrate the range of values.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Quinoline Derivative A | -6.39 | -3.51 | 2.88 |

| Quinoline Derivative B | -6.21 | -2.15 | 4.06 |

| Quinoline Derivative C | -5.89 | -1.98 | 3.91 |

| Source: Based on findings from general DFT studies on heterocyclic systems. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites within a molecule. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like 1-(3-Hydroxyquinolin-5-yl)ethanone, MEP analysis would likely reveal a significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and acetyl groups. These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor site.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy. This analysis is particularly useful for understanding the stability conferred by intramolecular hydrogen bonds and other non-covalent interactions. chemrxiv.org

Theoretical Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, serving as a powerful aid in the structural elucidation of newly synthesized compounds. mdpi.com By comparing theoretical spectra with experimental data, researchers can confirm molecular structures and assign spectral signals with greater confidence.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov Studies on complex organic molecules, including quinoline derivatives, have demonstrated that GIAO calculations can reproduce experimental ¹H and ¹³C NMR spectra with a high degree of accuracy. mdpi.com

A linear correlation between the experimental and calculated chemical shifts is often observed, which aids in the unambiguous assignment of proton and carbon signals in the molecule's spectrum. mdpi.com It is important to note that discrepancies can arise, particularly for the chemical shifts of labile protons like the one in the hydroxyl group. This is often due to intermolecular hydrogen bonding effects in the experimental solvent environment, which are not always perfectly captured by the theoretical models that typically simulate the molecule in a vacuum or with a simplified solvent model. mdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Hydroxyquinoline System This table is a hypothetical representation based on typical results from GIAO calculations on related structures.

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 148.2 | 147.9 |

| C3 | 121.5 | 121.8 |

| C4 | 136.0 | 136.3 |

| C5 | 128.9 | 129.1 |

| C8 | 147.6 | 147.4 |

| C9 | 139.1 | 138.9 |

| Source: Based on methodologies described in studies of quinoline derivatives. mdpi.com |

Calculated Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra

Theoretical calculations are instrumental in interpreting and predicting the vibrational and electronic spectra of molecules. Density Functional Theory (DFT) is commonly used to compute IR spectra, while Time-Dependent DFT (TD-DFT) is employed for UV-Vis spectra.

Infrared (IR) Spectra: Calculated IR spectra help in the assignment of vibrational modes observed in experimental data. For related hydroxyquinoline systems, studies have shown a good correlation between calculated and experimental spectra. For instance, in a computational analysis of 2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione, a related compound, the stretching vibrations of carbon-carbon bonds were predicted in the range of 1583 cm⁻¹ to 1588 cm⁻¹, which aligned well with the experimental band at 1566 cm⁻¹ to 1565 cm⁻¹. nih.gov The chemical shift of the hydroxyl proton has also been calculated, with discrepancies between calculated and experimental values often attributed to intermolecular hydrogen bonding in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectra: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. The absorption spectra of quinoline derivatives typically fall within the 280 to 510 nm range. researchgate.net Computational studies on similar molecules have been used to assign specific electronic transitions (e.g., π → π* or n → π*) to the observed absorption bands. researchgate.netresearchgate.net The solvent environment can significantly influence these spectra, and computational models often incorporate a Polarizable Continuum Model (PCM) to account for solvent effects, which can cause shifts in the absorption maxima. researchgate.net

Reactivity Descriptors and Chemical Stability Assessment

Quantum chemical calculations provide various descriptors that help in assessing the chemical reactivity and stability of a molecule. These are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a large gap implies high kinetic stability and low reactivity, whereas a small gap suggests higher reactivity. nih.govirjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's stability and reactivity. researchgate.netajchem-a.com

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. High hardness indicates lower reactivity. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system in equilibrium. |

In a study on related 8-hydroxyquinoline derivatives of 1,4-naphthoquinone (B94277), an analysis of reactivity descriptors indicated that the compounds are good electron acceptors and exhibit high reactivity. nih.gov This type of analysis would be essential to understand the chemical behavior of 1-(3-Hydroxyquinolin-5-yl)ethanone.

In Silico Assessment of Pharmacokinetic Parameters (excluding clinical human trial data)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov Web-based platforms like SwissADME provide free access to a range of predictive models for pharmacokinetics and drug-likeness. nih.gov These tools calculate physicochemical properties and evaluate the compound based on various established criteria to assess its potential as a drug candidate.

Bioavailability Prediction and Oral Administration Potential

A key aspect of in silico ADME assessment is the prediction of oral bioavailability. Lipinski's Rule of Five is a widely recognized guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. etflin.comdrugbank.com The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria. drugbank.comnih.gov

Table 2: Lipinski's Rule of Five Parameters

| Parameter | Criteria for Good Oral Bioavailability |

|---|---|

| Molecular Weight (MW) | ≤ 500 Da |

| LogP (Octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors (NHD) | ≤ 5 |

| Hydrogen Bond Acceptors (NHA) | ≤ 10 |

For the compound 1-(3-Hydroxyquinolin-5-yl)ethanone (Formula: C₁₁H₉NO₂), the parameters can be calculated:

Molecular Weight: 187.19 g/mol

Hydrogen Bond Donors: 1 (the hydroxyl group)

Hydrogen Bond Acceptors: 2 (the nitrogen atom and the carbonyl oxygen)

LogP: The calculated LogP value would be needed for a full assessment, but given the structure, it is expected to be well below 5.

Based on these parameters, 1-(3-Hydroxyquinolin-5-yl)ethanone adheres to Lipinski's Rule of Five, suggesting it has a high potential for good oral bioavailability. This is consistent with findings for related hydroxyquinoline hybrids, which were also predicted to be good candidates for oral administration. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. nih.gov This method is crucial for understanding potential mechanisms of action by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimating the binding affinity between the ligand and the target. nih.govnih.gov

While specific docking studies for 1-(3-Hydroxyquinolin-5-yl)ethanone were not found in the searched literature, studies on structurally related compounds provide a blueprint for how such an analysis would be conducted. For example, molecular docking was used to examine the interaction between 8-hydroxyquinoline-1,4-naphthoquinone hybrids and the NQO1 protein, a target relevant in cancer research. nih.gov The results of such a study would reveal the binding energy (typically in kcal/mol) and the specific amino acid residues involved in the interaction, thereby helping to rationalize the compound's biological activity and guide the design of more potent analogues. nih.govnih.gov

Structure Activity Relationship Sar Studies of Hydroxyquinoline Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological profile of hydroxyquinoline derivatives is profoundly influenced by the type and position of substituents on the core scaffold. Strategic modifications can enhance potency, selectivity, and pharmacokinetic properties, leading to a wide array of biological activities. rsc.org

Influence of Substituents at the Quinoline (B57606) Ring (e.g., C2, C3, C5, C7, C8)

The location and chemical nature of substituents on the quinoline ring are determinant factors for the biological activity of hydroxyquinoline derivatives.

C2 Position : Modifications at the C2 position can significantly alter the compound's properties. For instance, introducing aromatic amide substituents at this position has been shown to increase both lipophilicity and antiviral activity, likely due to the electron-withdrawing nature of the anilide groups. nih.gov In a series of hybrids combining 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline (B1678124), a compound featuring a methyl group at the C2′ position of the quinoline moiety demonstrated the highest cytotoxicity against tested cancer cell lines. mdpi.com Conversely, substitutions involving nitrogen-containing groups like amines or N-heterocyclic moieties at C2 and C3 have been linked to increased anticancer effects. mdpi.com

C5 Position : The C5 position is a key site for modulation of activity. The introduction of electron-withdrawing groups at this position has been found to enhance anticancer activity. nih.gov For example, a chloro-substituent at C5 decreases the pKa values of both the hydroxyl group and the quinoline nitrogen, which can impact metal chelation and biological activity. nih.govacs.org In contrast, adding a sulfonic acid group at C5, as in sulfoxine, tends to decrease cytotoxicity, which may be due to reduced cell permeability. nih.gov

C7 Position : This position is often targeted for attaching side chains, such as Mannich bases, which are synthesized to improve the pharmacological profile of the parent 8-hydroxyquinoline (8-OHQ). nih.gov In a series of 8-OHQ derivatives designed as HIF prolylhydroxylase inhibitors, compounds with branched aromatic substituents at the C7 position showed enhanced activity. nih.govacs.org

C8 Position : The hydroxyl group at the C8 position is a cornerstone of the biological activity of many quinoline derivatives. mdpi.com Its proximity to the quinoline nitrogen atom allows for the formation of stable complexes with metal ions, a mechanism central to many of their therapeutic effects. mdpi.comnih.gov The 8-hydroxy-quinoline-7-carboxylic acid moiety, in particular, has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov

The following table summarizes the impact of various substituents at different positions on the quinoline ring.

| Position | Substituent | Effect on Biological Activity | Reference |

| C2 | Aromatic Amide | Increased lipophilicity and antiviral activity | nih.gov |

| C2' | Methyl Group | Highest cytotoxicity in 1,4-naphthoquinone hybrids | mdpi.com |

| C5 | Electron-Withdrawing Group | Improved anticancer activity | nih.gov |

| C5 | Chloro Group | Decreased pKa, impacting metal chelation | nih.govacs.org |

| C5 | Sulfonic Acid | Decreased cytotoxicity | nih.gov |

| C7 | Branched Aromatic Substituents | Enhanced HIF prolylhydroxylase inhibitory activity | nih.govacs.org |

| C8 | Hydroxyl Group | Crucial for metal chelation and overall activity | mdpi.comnih.govnih.gov |

Role of the Hydroxyl Group in Metal Chelation and Biological Response

The hydroxyl group, particularly when located at the C8 position, is a defining feature for the biological activity of many quinoline derivatives due to its role in metal chelation. The close proximity of the C8-hydroxyl group to the nitrogen atom in the pyridine (B92270) ring creates a bidentate chelation site, enabling the formation of stable complexes with a variety of metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govresearchgate.net This chelating ability is fundamental to many of the observed biological effects, including anticancer, antimicrobial, and neuroprotective activities. nih.govnih.govtandfonline.com

The process of chelation involves the displacement of the hydroxyl group's hydrogen atom, allowing the metal ion to bind to both the oxygen and the nitrogen atoms. scispace.com This interaction is not only structurally significant but also alters the electronic properties of the molecule, which can enhance its biological efficacy. The ability of these compounds to interact with metal ions is also influenced by the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, which are described by their pKa values. Substituents on the quinoline ring can modify these pKa values, thereby fine-tuning the metal-binding affinity and, consequently, the biological response. nih.gov For example, an electron-withdrawing chloro-substituent at the C5 position lowers the pKa of both the hydroxyl group and the quinoline nitrogen, suggesting an alteration in metal chelation properties that correlates with changes in anticancer activity. nih.govacs.org

Molecular modeling studies have further elucidated this relationship, indicating that the 8-hydroxy-quinoline-7-carboxylic acid scaffold's interaction with specific amino acid residues (Asp186 and Lys67) in the ATP-binding pocket of Pim-1 kinase may be responsible for its inhibitory potency. nih.gov Conversely, if the hydroxyl group is sterically hindered or its ability to chelate is blocked, for instance by forming a glycosidic linkage, the biological activity of the derivative can be significantly reduced. nih.gov

The table below presents the experimentally determined pKa values for 8-hydroxyquinoline and its 5-chloro derivative, illustrating the effect of a substituent on the properties of the chelating groups.

| Compound | pKa (NquinH+) | pKa (OH) | Reference |

| 8-Hydroxyquinoline | 4.99 | 9.51 | nih.govacs.org |

| 5-Chloro-8-hydroxyquinoline (B194070) | 3.8 | 7.6 | nih.govacs.org |

Effects of Introducing Aromatic or Heterocyclic Moieties

The incorporation of additional aromatic or heterocyclic rings into the hydroxyquinoline scaffold is a common strategy to diversify and enhance biological activity. These appended moieties can influence the molecule's steric profile, electronic properties, and potential for intermolecular interactions.

Attaching aromatic amides at the C2 position of the quinoline ring has been shown to increase lipophilicity and boost antiviral activity. nih.gov Similarly, the introduction of a phenol ring as a substituent can modify the antioxidant properties of the derivative. rsc.org Hybrid molecules, created by linking the quinoline core to other bioactive scaffolds, have yielded promising results. For example, quinoline-chalcone hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin. biointerfaceresearch.com Likewise, quinoline derivatives anchored with an indole moiety have shown potent activity against several human cancer cell lines. biointerfaceresearch.com

The method of attachment and the nature of the linker are also crucial. Quinoline derivatives linked to other heterocycles via a hydrazone linker have exhibited good growth inhibition against targeted bacteria. rsc.org In another instance, the fusion of a triazole ring to the quinoline structure has been explored for developing antileishmanial agents, with the presence of a chloro-substituent enhancing the compound's activity. rsc.org

Correlation Between Electronic Structure, Reactivity, and Biological Response

The biological activity of hydroxyquinoline derivatives is intrinsically linked to their electronic structure and reactivity. Quantum chemical analysis provides a powerful tool to understand these relationships, offering insights into how the distribution of electrons within a molecule governs its interactions with biological targets. researchgate.net

A formal analysis of 8-hydroxyquinoline derivatives as inhibitors of Botulinum neurotoxin serotype A revealed a statistically significant correlation between the inhibitory capacity and five specific local atomic electronic indices. researchgate.net This suggests that the inhibitory action is orbitally-controlled, meaning the interaction is governed by the shapes and energies of the molecule's frontier orbitals (HOMO and LUMO). By understanding which atomic sites are electronically crucial for activity, a partial inhibitory pharmacophore can be constructed. This model helps identify positions on the molecule that can be substituted to design new derivatives with potentially enhanced inhibitory capabilities. researchgate.net

Furthermore, molecular parameters such as lipophilicity and electronic properties are critical in determining the structure-activity relationship for various biological activities. nih.gov For instance, in a series of 8-hydroxy-N-phenylquinoline-2-carboxamides, these properties were key determinants of their antiviral activity. The electronic properties, influenced by the type and position of substituents, dictate the molecule's ability to participate in hydrogen bonding, metal chelation, and other non-covalent interactions with biological targets, ultimately defining its biological response. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities of Hydroxyquinoline Derivatives Strictly Non Clinical Research Focus

Metal Chelation Properties and Their Biological Implications

The structure of hydroxyquinoline derivatives, featuring a hydroxyl group in proximity to the nitrogen atom within the quinoline (B57606) ring, provides an ideal scaffold for chelating metal ions. rroij.com This property is central to their biological effects, influencing processes from metal balance to the induction of oxidative stress. researchgate.netyoutube.com

Coordination with Transition Metal Ions

Hydroxyquinoline derivatives, including 1-(3-hydroxyquinolin-5-yl)ethanone, exhibit a strong affinity for various transition metal ions. They act as bidentate ligands, forming stable complexes with divalent and trivalent cations through the nitrogen and oxygen atoms. researchgate.netnih.gov Research has demonstrated the formation of chelate complexes with a range of metal ions crucial in biological systems. rroij.com

The interaction with these metal ions is a key aspect of the biological activity of hydroxyquinoline derivatives. nih.gov The formation of these complexes can alter the physicochemical properties of both the compound and the metal ion, leading to a variety of downstream effects.

Table 1: Transition Metal Ions Chelated by Hydroxyquinoline Derivatives

| Metal Ion | Valence State(s) |

| Copper | Cu(II) |

| Iron | Fe(II), Fe(III) |

| Manganese | Mn(II) |

| Nickel | Ni(II) |

| Cobalt | Co(II) |

| Zinc | Zn(II) |

| This table is generated based on data from multiple sources. researchgate.netdovepress.comnih.govcost-nectar.euacs.org |

Studies have shown that the nature of the metal ion influences the biological activity of the resulting complex. For instance, copper complexes of some 8-hydroxyquinoline (B1678124) derivatives have been noted for their potential in targeting cancer cells, leveraging the essential role of copper in tumor growth and angiogenesis. dovepress.com Similarly, the ability to chelate iron is significant, as iron is a critical player in cellular processes and its dysregulation is implicated in various research models of disease. nih.gov The coordination chemistry with zinc is also of considerable interest due to zinc's role as a cofactor in numerous enzymes and its importance in cellular signaling. acs.orgtandfonline.com

Role in Metal Homeostasis and Metal-Related Research Pathways

Metal ions are fundamental to a vast array of biological processes, and maintaining their balance, or homeostasis, is critical. researchgate.netnih.gov An imbalance in metal ion concentrations can lead to cellular dysfunction. tandfonline.comelsevierpure.com Hydroxyquinoline derivatives, through their chelation properties, are investigated as tools to modulate metal ion levels in experimental settings. dovepress.com

In non-clinical research, these compounds are explored for their potential to restore metal balance in models of metal-related disorders. nih.gov The ability of these chelators to bind and redistribute metal ions is a key mechanism. youtube.com For example, in the context of neurodegenerative disease research, where metal ion accumulation is a feature, hydroxyquinoline derivatives are studied for their capacity to sequester excess metals. researchgate.netyoutube.com The lipophilic nature of many hydroxyquinoline derivatives allows them to cross cellular membranes, enabling them to access and interact with intracellular metal ion pools. youtube.com

Furthermore, the formation of metal-hydroxyquinoline complexes can influence redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This pro-oxidant effect, particularly with redox-active metals like copper and iron, is a significant area of investigation in cancer research, where inducing oxidative damage in cancer cells is a therapeutic strategy. nih.gov

Enzyme Inhibition Mechanisms

The biological activities of hydroxyquinoline derivatives extend to their ability to inhibit various enzymes. This inhibition can occur through direct interaction with the enzyme's active site, chelation of essential metal cofactors within the enzyme, or other complex mechanisms. nih.gov

Interaction with NAD(P)H Quinone Dehydrogenase 1 (NQO1)

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. wikipedia.orgnih.gov This detoxification pathway prevents the formation of reactive semiquinone intermediates and subsequent generation of ROS. wikipedia.org

Some quinone-based compounds are bioactivated by NQO1, leading to cytotoxic effects in cells with high NQO1 expression, a characteristic of many tumor cells. nih.govmdpi.com Research has focused on developing inhibitors of NQO1 to probe its biological functions and to potentially modulate the activity of NQO1-bioactivated drugs. researchgate.net While the direct interaction of 1-(3-Hydroxyquinolin-5-yl)ethanone with NQO1 is not extensively detailed in the provided results, the broader class of quinoline and naphthoquinone derivatives has been studied in the context of NQO1 inhibition and activation. mdpi.commdpi.com The mechanism of inhibition often involves the inhibitor binding to the active site of the enzyme, competing with the natural substrates. youtube.com

Inhibition of 2-Oxoglutarate-Dependent Enzymes

A significant area of research has been the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases by hydroxyquinoline derivatives. crick.ac.ukrsc.orgresearchgate.net These enzymes are involved in a wide range of biological processes, including histone demethylation and DNA modification.

8-Hydroxyquinolines, particularly those with a carboxyl group, have been identified as potent inhibitors of these enzymes. nih.govox.ac.uk For example, 5-carboxy-8-hydroxyquinoline (IOX1) has been shown to be a broad-spectrum inhibitor of 2OG oxygenases. nih.govox.ac.uk The inhibitory mechanism involves the chelation of the active site Fe(II) ion, which is essential for the catalytic activity of these enzymes. The inhibitor mimics the binding of the 2OG co-substrate, effectively blocking the enzyme's function. nih.gov Interestingly, crystallographic studies have revealed that some 8-hydroxyquinoline derivatives can induce the translocation of the active site metal ion, representing a unique mode of inhibition. nih.govox.ac.uk

Chelation of Metalloproteins

Many enzymes and proteins require metal ions for their structure and function. These are known as metalloproteins. tandfonline.com The ability of hydroxyquinoline derivatives to chelate metal ions makes them effective inhibitors of these proteins. nih.gov

The mechanism of inhibition by chelation involves the removal of the essential metal cofactor from the protein's active site or a structurally important position. This sequestration of the metal ion leads to a loss of the protein's catalytic activity or structural integrity. tandfonline.com This mechanism is a key contributor to the antimicrobial and anticancer properties observed for some hydroxyquinoline derivatives in preclinical studies, as they can inhibit metalloenzymes crucial for the survival and proliferation of pathogens and cancer cells. nih.govtandfonline.com

Cholinesterase (AChE and BuChE) Inhibition

The potential of quinoline-based compounds as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a significant area of interest in medicinal chemistry research. mdpi.comnih.govnih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. nih.gov Studies on various quinoline derivatives have demonstrated a range of inhibitory activities, with some compounds showing potent and selective inhibition of either AChE or BuChE. mdpi.comnih.gov The structure-activity relationship of these derivatives often highlights the importance of specific substitutions on the quinoline ring for inhibitory potency. nih.gov However, specific IC₅₀ values and detailed kinetic studies for the cholinesterase inhibitory activity of 1-(3-Hydroxyquinolin-5-yl)ethanone are not available in the reviewed literature.

Interactions with Biological Macromolecules (e.g., DNA, Bacterial Lipid Bilayer Membranes)

The planar structure of the quinoline ring system allows for potential intercalation into DNA, an interaction that can lead to downstream cellular effects, including cytotoxicity. researchgate.netbiorxiv.orgnih.gov Research on various quinoline derivatives has explored their ability to bind to DNA and inhibit enzymes that interact with DNA, such as topoisomerases. researchgate.netnih.govmedchemexpress.com Some quinoline compounds have been shown to interact with the minor groove of DNA, leading to conformational changes in the DNA structure. nih.gov Furthermore, quinoline-based compounds have been investigated for their antimicrobial properties, which can involve interactions with bacterial cell membranes. nih.gov Despite these general findings for the quinoline class, specific studies detailing the interaction of 1-(3-Hydroxyquinolin-5-yl)ethanone with DNA or bacterial lipid bilayer membranes have not been identified.

Modulation of Cellular Pathways (non-clinical, research context)

The modulation of cellular pathways by quinoline derivatives is a broad area of investigation, with many compounds showing effects on cell signaling, apoptosis, and oxidative stress.

Activation of Mitochondrial Apoptosis Pathways

Several novel quinoline derivatives have been shown to induce apoptosis in cancer cell lines through the activation of mitochondrial-mediated pathways. nih.gov This often involves the disruption of the mitochondrial membrane potential and the activation of caspases. nih.govtuni.fi While these findings are significant for the broader class of quinolines, there is no specific research available that demonstrates the ability of 1-(3-Hydroxyquinolin-5-yl)ethanone to activate mitochondrial apoptosis pathways.

Interference with Cell Signaling Pathways

Quinoline-based compounds have been found to interfere with various cell signaling pathways, which can contribute to their observed biological activities. researchgate.net For instance, some derivatives have been shown to modulate pathways involved in cell proliferation and survival. However, specific data on how 1-(3-Hydroxyquinolin-5-yl)ethanone interferes with specific cell signaling pathways is currently not documented in the scientific literature.

Induction of Oxidative Damage via Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which some quinoline derivatives exert their biological effects, particularly in the context of anticancer activity. nih.govtuni.fimdpi.comwaocp.org Studies have shown that certain quinoline compounds can increase intracellular ROS levels, leading to cellular damage and apoptosis. nih.govtuni.fimdpi.com There is, however, a lack of specific studies investigating the potential of 1-(3-Hydroxyquinolin-5-yl)ethanone to induce oxidative damage through ROS production.

Applications of Hydroxyquinoline Derivatives in Medicinal Chemistry Research Non Clinical, Lead Compound Development

Antimicrobial Research

The antimicrobial properties of hydroxyquinoline derivatives have been well-documented, with many compounds exhibiting activity against a range of pathogens.

Development of Novel Antibacterial Agents

There is currently no specific research available in the scientific literature detailing the evaluation of 1-(3-Hydroxyquinolin-5-yl)ethanone as a novel antibacterial agent. While the broader class of quinolones has yielded many important antibacterial drugs, and derivatives of 8-hydroxyquinoline (B1678124) have shown antibacterial properties, the activity of this specific 3-hydroxyquinoline (B51751) derivative has not been reported. nih.govnih.gov

Table 1: Antibacterial Activity of 1-(3-Hydroxyquinolin-5-yl)ethanone (No data available in the current scientific literature)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Data not available | Data not available |

Research into Antifungal Agents and Metal Chelates

No studies have been published on the specific antifungal activity of 1-(3-Hydroxyquinolin-5-yl)ethanone. The potential for hydroxyquinoline derivatives to act as antifungal agents is often linked to their ability to chelate metal ions essential for fungal growth. nih.gov However, without experimental data, the antifungal potential of 1-(3-Hydroxyquinolin-5-yl)ethanone remains speculative.

Exploration of Antiviral (e.g., Anti-HIV) Activities

There is no available research on the antiviral properties of 1-(3-Hydroxyquinolin-5-yl)ethanone. While some quinoline (B57606) derivatives have been investigated for their antiviral effects, including against influenza and other viruses, this specific compound has not been a subject of such studies. nih.govmdpi.com

Antineurodegenerative Research (Focus on Metal Chelation Strategies)

Research into the therapeutic potential of hydroxyquinoline derivatives for neurodegenerative diseases often focuses on their ability to chelate metal ions, such as copper and zinc, which are implicated in the pathology of these conditions. nih.gov However, there are no specific studies on 1-(3-Hydroxyquinolin-5-yl)ethanone in the context of antineurodegenerative research.

Anticancer Research (Excluding Clinical Trials)

While various quinoline derivatives have been synthesized and evaluated for their anticancer properties, there is a lack of research on the specific anticancer activity of 1-(3-Hydroxyquinolin-5-yl)ethanone. nih.govresearchgate.net Therefore, its potential as a lead compound in anticancer drug development is currently undetermined.

Table 2: In Vitro Anticancer Activity of 1-(3-Hydroxyquinolin-5-yl)ethanone (No data available in the current scientific literature)

| Cancer Cell Line | IC50 (Concentration for 50% Inhibition) |

|---|---|

| Data not available | Data not available |

In Vitro Studies on Cancer Cell Lines (e.g., MCF-7, KB-V1Vbl)

There are no publicly available research articles detailing in vitro studies of 1-(3-Hydroxyquinolin-5-yl)ethanone on cancer cell lines such as MCF-7 or KB-V1Vbl.

Investigation of Antitumoral Mechanisms (e.g., cell proliferation inhibition, apoptosis induction)

Specific investigations into the antitumoral mechanisms of 1-(3-Hydroxyquinolin-5-yl)ethanone, such as its ability to inhibit cell proliferation or induce apoptosis, have not been reported in the scientific literature.

Development of Lead Compounds for Targeted Therapies

Due to the lack of foundational research on its biological activity, there is no evidence to suggest that 1-(3-Hydroxyquinolin-5-yl)ethanone has been developed as a lead compound for targeted therapies.

Anti-inflammatory Research

No studies have been published investigating the potential anti-inflammatory properties of 1-(3-Hydroxyquinolin-5-yl)ethanone.

Antidiabetic Research

There is currently no research available on the antidiabetic effects of 1-(3-Hydroxyquinolin-5-yl)ethanone.

Application as Ligands for Metal Complexes in Biomedical Research

While hydroxyquinolines are well-known for their ability to act as ligands for metal complexes, no specific research has been found that details the use of 1-(3-Hydroxyquinolin-5-yl)ethanone in this capacity for biomedical research.

Conclusion and Future Perspectives in Hydroxyquinoline Research

Summary of Current Research Advances and Identification of Research Gaps

Research into hydroxyquinoline and its derivatives has yielded a wealth of information, highlighting their potential in various therapeutic areas. The 8-hydroxyquinoline (B1678124) (8-HQ) nucleus, in particular, is a significant heterocyclic scaffold known for its chromophoric and metal-chelating properties. nih.gov These properties have been exploited in the development of agents with anti-proliferative, anti-microbial, anti-fungal, anti-viral, and neuroprotective activities. nih.gov Synthetic modifications of the 8-HQ scaffold are being extensively explored to create more potent and target-specific drug molecules for life-threatening diseases like cancer and HIV, as well as neurodegenerative disorders. nih.gov

Emerging Synthetic Strategies for Novel Hydroxyquinoline Scaffolds

To address the existing limitations and to explore new chemical space, medicinal chemists are actively developing novel synthetic strategies for hydroxyquinoline scaffolds. These strategies aim to create derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.

One promising approach involves the use of multi-component reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. researchgate.net For example, a facile and environmentally friendly protocol for the synthesis of quinoline (B57606) derivatives has been reported using the condensation of 2-aminoarylketones and active methylene (B1212753) compounds catalyzed by inexpensive and non-toxic iron(III) chloride. researchgate.net Another strategy focuses on the functionalization of the quinoline core at various positions to modulate the compound's properties. The development of methods for the regioselective synthesis of substituted quinolines is crucial for systematic SAR studies. mdpi.com Additionally, the generation of new synthetic scaffolds using virtual framework libraries, refined by medicinal chemist expertise, is a powerful tool for designing novel templates for combinatorial libraries. nih.gov

Recent synthetic advancements include:

Microwave-assisted synthesis: This technique has been employed to produce mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides. nih.gov

Hybrid molecule synthesis: Coupling hydroxyquinoline moieties with other pharmacologically active scaffolds, such as ciprofloxacin (B1669076) or benzothiazole, has led to hybrid compounds with potentially synergistic or broader-spectrum activities. nih.gov

Environmentally benign synthesis: The use of green catalysts and solvents, such as water, is being explored to develop more sustainable synthetic routes. researchgate.net

Advanced Computational Modeling and Rational Drug Design in Drug Discovery Research

The integration of advanced computational modeling and rational drug design has become an indispensable part of modern drug discovery, and the field of hydroxyquinoline research is no exception. These in silico methods accelerate the discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost associated with experimental screening. nih.govyoutube.com

Key computational approaches being utilized include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions. nih.govrsc.org For instance, docking studies have been used to investigate the interaction of hydroxyquinoline derivatives with targets like the NQO1 protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time, offering a more realistic representation of the biological system. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to design new molecules with improved potency.

These computational tools are being used to design novel hydroxyquinoline derivatives with enhanced properties, such as improved binding affinity, selectivity, and metabolic stability. researchgate.netmanchester.ac.uk For example, rational design strategies have been employed to develop synthetic quinoline-based antimalarials by optimizing their interaction with the heme receptor. researchgate.netmanchester.ac.uk

Exploration of New Biological Targets and Novel Mechanisms of Action for Hydroxyquinoline Derivatives

While the antimicrobial and anticancer activities of hydroxyquinolines are well-documented, researchers are actively exploring new biological targets and novel mechanisms of action for this versatile scaffold. This expansion of the therapeutic potential of hydroxyquinoline derivatives is a key area of future research.

Recent studies have identified several new and promising biological targets:

Histamine (B1213489) H2 Receptor: Certain 8-hydroxyquinoline derivatives, such as chloroxine, chlorquinaldol, and broxyquinoline, have been identified as blockers of the histamine H2 receptor, suggesting their potential for treating acid reflux. acs.org

Enzyme Inhibition: Hydroxyquinoline derivatives have shown inhibitory activity against a range of enzymes, including matrix metalloproteinases (MMPs) and catechol-O-methyltransferase (COMT). mdpi.comnih.gov

Polypharmacology: Some derivatives exhibit polypharmacological effects, interacting with multiple targets simultaneously. For instance, certain norfloxacin-hydroxyquinoline hybrids have been shown to inhibit both DNA gyrase/topoisomerase IV and enzymes involved in peptidoglycan synthesis. rsc.org

The mechanism of action of many hydroxyquinoline derivatives is often linked to their metal-chelating ability. researchgate.net However, research is uncovering more nuanced mechanisms, including the inhibition of specific enzymes, disruption of cellular signaling pathways, and modulation of protein-protein interactions. researchgate.netacs.org For example, some derivatives appear to act at an early stage of viral lifecycles, reducing the production of viral proteins. nih.gov

Potential of 1-(3-Hydroxyquinolin-5-yl)ethanone as a Research Scaffold for Future Investigation

The specific compound, 1-(3-Hydroxyquinolin-5-yl)ethanone, presents itself as a particularly interesting scaffold for future investigation. myskinrecipes.com Its structure, featuring a 3-hydroxyquinoline (B51751) core with an ethanone (B97240) substituent at the 5-position, offers several avenues for chemical modification and exploration of biological activity.

The presence of the hydroxyl group at the 3-position, as opposed to the more commonly studied 8-position, may confer unique biological properties and a different metal chelation profile. The ethanone group at the 5-position provides a reactive handle for further synthetic elaboration, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries.

Future research on 1-(3-Hydroxyquinolin-5-yl)ethanone and its derivatives could focus on:

Systematic Synthesis and SAR Studies: A systematic exploration of substitutions at various positions of the quinoline ring and modifications of the ethanone side chain is warranted to establish clear structure-activity relationships for different biological targets.

Exploration of a Broad Range of Biological Activities: Screening of a library of 1-(3-Hydroxyquinolin-5-yl)ethanone derivatives against a wide panel of biological targets, including those mentioned in the preceding sections, could uncover novel therapeutic applications.

Investigation of Metal Chelation and its Role in Biological Activity: A detailed study of the metal-chelating properties of this scaffold and its derivatives, and how these properties correlate with their biological effects, would be highly informative.

Computational Modeling and Rational Design: The use of computational tools to guide the design of new derivatives with optimized properties will be crucial for accelerating the drug discovery process.

The unique structural features of 1-(3-Hydroxyquinolin-5-yl)ethanone make it a promising starting point for the development of a new generation of hydroxyquinoline-based therapeutic agents. Its potential as a versatile research scaffold warrants significant attention from the medicinal chemistry community.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-(3-Hydroxyquinolin-5-yl)ethanone?

Answer:

The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a hydroxyquinoline derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, a quinoline derivative substituted at the 5-position can undergo acylation using acetyl chloride under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Alternative routes may utilize Sonogashira coupling or microwave-assisted synthesis to improve efficiency, though these require optimization of temperature and catalyst loading .

(Advanced) How can reaction parameters be optimized to enhance the yield of 1-(3-Hydroxyquinolin-5-yl)ethanone in Friedel-Crafts reactions?

Answer:

Key parameters include:

- Catalyst selection : Anhydrous AlCl₃ is standard, but FeCl₃ or ionic liquids may reduce side reactions.

- Solvent polarity : Dichloromethane or nitrobenzene enhances electrophilic substitution.

- Temperature control : Reflux conditions (~80°C) balance reactivity and decomposition.

- Substrate pre-activation : Pre-treatment of quinoline with trimethylsilyl chloride improves acylation efficiency.

Yield optimization often requires Design of Experiments (DoE) to analyze interactions between variables. For example, a 15% increase in yield was reported using AlCl₃ in nitrobenzene at 85°C for 6 hours .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing 1-(3-Hydroxyquinolin-5-yl)ethanone?

Answer:

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and the acetyl group (singlet at δ 2.6 ppm). ¹³C NMR confirms carbonyl resonance (δ ~200 ppm) .

- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 201.0794).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

(Advanced) How does X-ray charge density analysis elucidate the electronic properties of hydroxyquinolinyl ethanone derivatives?

Answer:

High-resolution X-ray diffraction combined with multipole refinement (e.g., using the Hansen-Coppens model) maps electron density distributions. For 1-(2-hydroxy-5-nitrophenyl)ethanone, this revealed:

- Hydrogen-bonding motifs : Intramolecular O-H···O=C interactions stabilize planar conformations.

- π-delocalization : Electron density spreads across the quinoline ring and acetyl group, quantified via Laplacian (∇²ρ) values at bond critical points .

Comparisons with DFT calculations (B3LYP/6-311++G**) validate experimental findings and predict reactivity toward electrophiles .

(Basic) What in vitro assays are recommended for initial evaluation of the biological activity of 1-(3-Hydroxyquinolin-5-yl)ethanone?

Answer:

- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli.

- Cytotoxicity screening : MTT assays on HEK-293 or HeLa cells (IC₅₀ determination).

Controls should include structurally related compounds (e.g., 3-hydroxyquinoline derivatives) to establish SAR trends .

(Advanced) How can computational modeling resolve contradictions in reported biological activities of quinolinyl ethanones?

Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:

- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with kinase ATP pockets).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity.

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀ normalized to solvent controls). For example, discrepancies in IC₅₀ values for acetylcholinesterase inhibition were resolved by adjusting for DMSO concentration .

(Advanced) What strategies mitigate competing side reactions during the synthesis of 1-(3-Hydroxyquinolin-5-yl)ethanone?

Answer:

- Protecting groups : Temporarily block the 3-hydroxy group with tert-butyldimethylsilyl (TBS) chloride to prevent oxidation.

- Catalyst scavengers : Add triethylamine post-reaction to quench excess AlCl₃.

- Kinetic control : Lower reaction temperatures (0–5°C) favor mono-acylation over di-substitution.

For example, TBS protection reduced di-acetylated byproducts from 22% to <5% in optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.